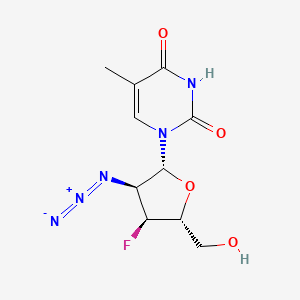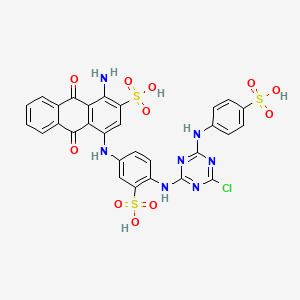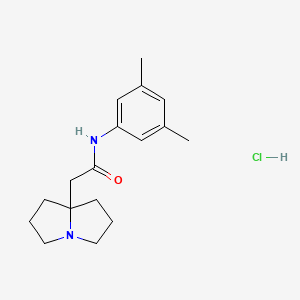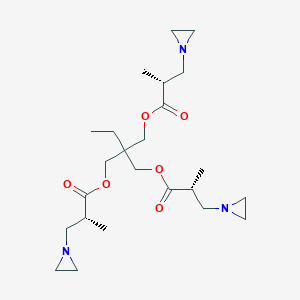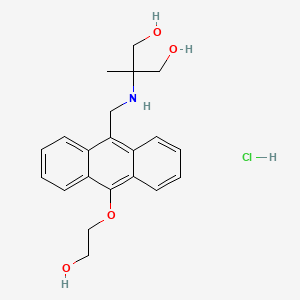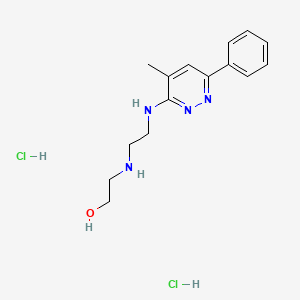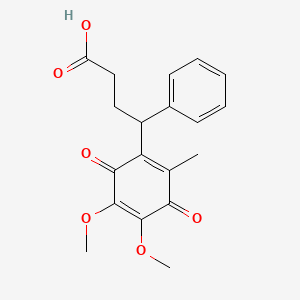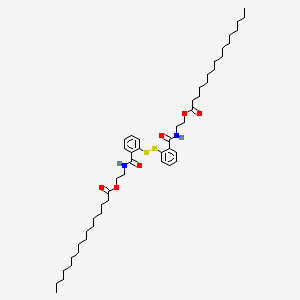![molecular formula C26H30ClNO9 B12783334 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 81320-23-2](/img/structure/B12783334.png)
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that combines a piperidine derivative with a tricarboxylic acid This compound is notable for its unique structure, which includes a benzo[b][1,4]benzodioxepin moiety, a piperidine ring, and a tricarboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine typically involves multiple steps:
Formation of the benzo[b][1,4]benzodioxepin moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The benzo[b][1,4]benzodioxepin intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the tricarboxylic acid group: The final step involves the addition of the tricarboxylic acid group, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzo[b][1,4]benzodioxepin moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
作用機序
The mechanism of action of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other compounds that have similar structural features:
Benzo[b][1,4]benzodioxepin derivatives: These compounds share the benzo[b][1,4]benzodioxepin moiety and may exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and may have comparable pharmacological properties.
Tricarboxylic acid derivatives: These compounds are often involved in metabolic pathways and can be used as intermediates in various chemical reactions.
The uniqueness of this compound lies in the combination of these three distinct functional groups, which may confer unique properties and applications not found in other compounds.
特性
CAS番号 |
81320-23-2 |
|---|---|
分子式 |
C26H30ClNO9 |
分子量 |
536.0 g/mol |
IUPAC名 |
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H22ClNO2.C6H8O7/c21-15-8-9-16-17(10-13-22-11-4-1-5-12-22)23-18-6-2-3-7-19(18)24-20(16)14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,6-9,14,17H,1,4-5,10-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
ZENZBUJIQQOWNQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC2C3=C(C=C(C=C3)Cl)OC4=CC=CC=C4O2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


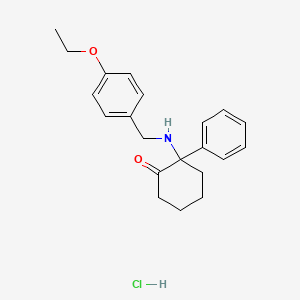
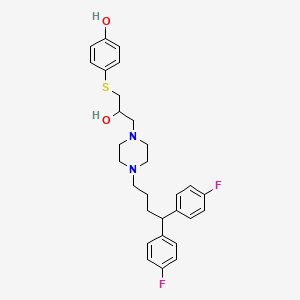
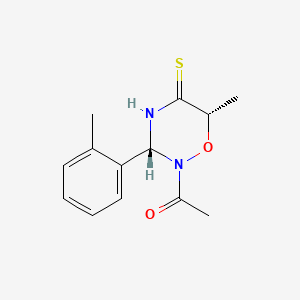

![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
